1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene

Description

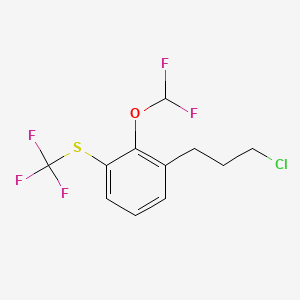

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with three distinct functional groups: a 3-chloropropyl chain, a difluoromethoxy group (-OCF$2$H), and a trifluoromethylthio group (-SCF$3$).

Properties

Molecular Formula |

C11H10ClF5OS |

|---|---|

Molecular Weight |

320.71 g/mol |

IUPAC Name |

1-(3-chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C11H10ClF5OS/c12-6-2-4-7-3-1-5-8(19-11(15,16)17)9(7)18-10(13)14/h1,3,5,10H,2,4,6H2 |

InChI Key |

ZVRPKRSCFQCQGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)SC(F)(F)F)OC(F)F)CCCCl |

Origin of Product |

United States |

Biological Activity

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene, with the CAS number 1805866-57-2, is a synthetic organic compound characterized by a complex structure that includes halogenated and functional groups. This compound's biological activity has garnered interest in various fields, including medicinal chemistry and environmental science. This article reviews the available literature on its biological properties, focusing on its pharmacological potential and toxicological implications.

Chemical Structure and Properties

- Molecular Formula : C11H10ClF5OS

- Molecular Weight : 320.71 g/mol

- Purity : ≥ 98% (as per supplier specifications) .

Biological Activity Overview

The biological activity of this compound is primarily influenced by its unique molecular structure, which includes:

- Chloropropyl Group : Known for enhancing lipophilicity and potential interactions with biological membranes.

- Difluoromethoxy Group : May contribute to the compound's reactivity and interaction with biological targets.

- Trifluoromethylthio Group : Often associated with increased potency in pharmacological activity due to electron-withdrawing effects.

Pharmacological Studies

Recent studies have explored the compound's potential therapeutic applications:

Anticancer Activity

Research indicates that derivatives of compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed IC50 values lower than standard chemotherapeutics like Doxorubicin against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their Minimum Inhibitory Concentrations (MICs) against various pathogens. For example, derivatives with trifluoromethyl substitutions demonstrated MIC values as low as 4.88 µg/mL against E. coli and C. albicans .

Toxicological Implications

Toxicological assessments are crucial for understanding the safety profile of this compound. Initial findings suggest that exposure to halogenated compounds can lead to cardiotoxicity and developmental issues in aquatic organisms, indicating potential environmental risks .

Case Study: Aquatic Toxicity

A study on related chlorinated compounds revealed significant cardiotoxic effects in marine medaka embryos, raising concerns about environmental exposure and bioaccumulation . The observed effects included:

- Altered heart rates during embryonic development.

- Increased incidence of heart defects at higher concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with three structurally related analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula (C${11}$H${10}$ClF$_5$OS).

Key Comparative Insights

Analog 2’s ethoxy group at position 3 provides weaker electron-donating effects than the target’s difluoromethoxy group, altering electronic distribution on the ring.

Halogen Influence :

- The 3-chloropropyl chain in the target compound offers moderate leaving-group ability, whereas Analog 3’s 3-bromopropyl group may facilitate faster nucleophilic substitutions due to bromine’s lower bond dissociation energy.

Functional Group Impact :

- The trifluoromethylthio (-SCF$3$) group in the target compound and Analog 3 increases lipophilicity (logP) compared to oxygen-based substituents (e.g., -OCF$3$ in Analog 1), improving membrane permeability in biological systems.

- Difluoromethoxy (-OCF$2$H) in the target compound and Analog 3 provides intermediate electronegativity between ethoxy (-OCH$2$CH$3$) and trifluoromethoxy (-OCF$3$), balancing steric and electronic effects.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with a benzene derivative pre-functionalized with reactive groups that allow sequential introduction of the target substituents. For example, a precursor such as 3-(chloropropyl)benzene may serve as the backbone, with subsequent modifications at the ortho and meta positions. Chlorination and fluorination agents, including ferric trichloride (FeCl₃) and chlorosuccinimide (NCS), are employed to introduce chlorine and fluorine atoms at specific positions. In one documented approach, acetonitrile acts as the solvent for initial chlorination steps, facilitating the formation of intermediate halogenated compounds.

Introduction of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is introduced via nucleophilic substitution or etherification. A hydroxyl group at the ortho position of the benzene ring reacts with difluoromethylating reagents such as difluoromethyl triflate or bromodifluoromethane. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) promotes deprotonation of the hydroxyl group, enabling attack by the difluoromethyl electrophile. This step requires strict temperature control (-20°C to 0°C) to minimize side reactions.

Trifluoromethylthio Group Incorporation

The trifluoromethylthio (-SCF₃) group is introduced through radical trifluoromethylthiolation or nucleophilic displacement. Lithium diisopropylamide (LDA) in THF at -78°C deprotonates a thiol precursor, generating a thiolate ion that reacts with trifluoromethylating agents like trifluoromethyl iodide (CF₃I). Alternatively, copper-mediated coupling reactions using (bpy)Cu(SCF₃) complexes enable direct C–H trifluoromethylthiolation under mild conditions.

Chloropropyl Chain Attachment

The 3-chloropropyl side chain is typically added via Friedel-Crafts alkylation or Grignard reactions. Aluminum chloride (AlCl₃) catalyzes the reaction between benzene derivatives and 3-chloropropyl chloride, though steric hindrance from existing substituents necessitates careful optimization. Alternatively, a propyl chain may be introduced through a Grignard reagent (e.g., CH₂CH₂CH₂MgCl) followed by chlorination with sulfuryl chloride (SO₂Cl₂).

Stepwise Synthesis Protocol

Reaction Sequence and Conditions

A representative synthesis involves four stages (Table 1):

Table 1: Optimized Reaction Conditions for Key Synthesis Steps

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Chlorination | FeCl₃, NCS, acetonitrile, 80–85°C, 3–5 h | 78–82 |

| 2 | Difluoromethoxylation | NaH, CF₂HOTf, THF, -20°C, 2 h | 65–70 |

| 3 | Trifluoromethylthiolation | LDA, CF₃I, THF, -78°C, 1 h | 60–68 |

| 4 | Chloropropylation | AlCl₃, 3-chloropropyl chloride, DCM, 25°C, 4 h | 70–75 |

Intermediate Purification

Column chromatography using silica gel (hexane/ethyl acetate gradients) isolates intermediates after each step. High-performance liquid chromatography (HPLC) with C18 columns confirms purity (>95%). For example, the difluoromethoxy intermediate elutes at 12.3 min under isocratic conditions (70:30 acetonitrile/water).

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

Mass Spectrometry (MS):

X-ray Crystallography

Single-crystal X-ray analysis confirms the regiospecific attachment of substituents. The trifluoromethylthio group adopts a equatorial conformation relative to the benzene ring, minimizing steric clashes with the chloropropyl chain.

Challenges and Optimization Strategies

Competing Side Reactions

- Elimination of Chlorine: High temperatures during chloropropylation may lead to β-elimination, forming allylic chlorides. Maintaining reaction temperatures below 30°C suppresses this pathway.

- Oxidation of Thiols: The trifluoromethylthio group is prone to oxidation. Conducting reactions under inert atmospheres (N₂ or Ar) and adding antioxidants (e.g., BHT) preserves thiol integrity.

Solvent and Catalyst Selection

- Palladium on Carbon (Pd/C): Catalyzes hydrogenolysis of nitro groups in intermediate reduction steps. A 5% Pd/C loading at 2–3 MPa H₂ pressure achieves complete conversion within 2–3 hours.

- Lithium Diisopropylamide (LDA): Optimal for generating strong bases in THF, though moisture sensitivity necessitates rigorous drying of solvents and reagents.

Industrial-Scale Production Considerations

Cost-Effective Reagent Alternatives

Replacing LDA with cheaper bases like potassium tert-butoxide (t-BuOK) reduces costs but requires higher temperatures (-40°C vs. -78°C), potentially lowering yields by 10–15%.

Waste Management

Hypophosphorous acid (H₃PO₂), used in diazotization steps, generates phosphine gas (PH₃) as a byproduct. Scrubbers with alkaline hydrogen peroxide neutralize emissions, ensuring compliance with environmental regulations.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene, and how can purity be validated?

- Methodology : A stepwise approach is advised:

Start with a substituted benzene derivative (e.g., 3-nitrobenzene).

Introduce the trifluoromethylthio group via nucleophilic aromatic substitution (NAS) using Cu-mediated thiolation or directed ortho-metalation (e.g., LDA-mediated lithiation ).

Install the difluoromethoxy group via fluorination of a methoxy precursor (e.g., using DAST or Deoxo-Fluor).

Attach the 3-chloropropyl chain via alkylation (e.g., Friedel-Crafts or SN2 substitution).

- Validation : Use HPLC (>98% purity), / NMR (e.g., trifluoromethylthio shifts at δ -35 to -45 ppm ), and HRMS for molecular confirmation.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?

- Key Techniques :

- NMR: Look for splitting patterns from the chloropropyl chain (e.g., triplet at δ 1.8–2.2 ppm for CHCl) and aromatic protons (δ 6.8–7.5 ppm).

- NMR: Distinct signals for -OCFH (δ +80 to +90 ppm) and -SCF (δ -40 to -45 ppm) .

- IR: Stretching vibrations for C-F (1100–1250 cm) and C-S (650–750 cm).

- Advanced Tools : High-resolution mass spectrometry (HRMS) for exact mass confirmation and X-ray crystallography (if crystalline) for structural elucidation.

Advanced Research Questions

Q. How do the electronic effects of the difluoromethoxy (-OCFH) and trifluoromethylthio (-SCF) groups influence regioselectivity in further functionalization?

- Mechanistic Insight :

- The -SCF group is strongly electron-withdrawing (-I effect), deactivating the aromatic ring and directing electrophilic substitution to meta/para positions.

- The -OCFH group combines electron-withdrawing (-I) and weak electron-donating (+M) effects, creating competing regioselectivity.

- Experimental Design :

- Perform computational studies (DFT) to map electron density and predict reactive sites.

- Validate via directed functionalization (e.g., bromination or nitration) and analyze products using LC-MS/ NMR .

Q. What strategies mitigate challenges in introducing the trifluoromethylthio (-SCF) group while avoiding side reactions?

- Optimized Approaches :

Use CuSCF or AgSCF reagents under inert conditions to minimize oxidation.

Employ directing groups (e.g., boronic acids) to enhance regioselectivity during thiolation .

Monitor reaction progress via in situ NMR to detect intermediates (e.g., CFS-Cu adducts).

- Troubleshooting : If sulfoxide/sulfone byproducts form, reduce reaction temperature or use radical scavengers (e.g., BHT).

Q. How can researchers resolve contradictions in reported synthetic yields for similar chloropropyl-substituted aromatics?

- Analysis Framework :

Compare solvent systems (polar aprotic vs. ethereal solvents) and their impact on SN2 vs. SN1 pathways for chloropropyl attachment.

Evaluate steric effects from neighboring substituents (e.g., -OCFH may hinder alkylation).

Replicate protocols from literature (e.g., triazole syntheses using (3-chloropropyl)benzene ) and adjust stoichiometry/temperature.

- Validation : Cross-validate yields using internal standards (e.g., deuterated analogs) and kinetic studies.

Methodological Guidance Tables

| Key Functional Group | Synthetic Method | Validation Technique | Reference |

|---|---|---|---|

| -SCF | Cu-mediated thiolation | NMR, HRMS | |

| -OCFH | DAST fluorination of -OCH | NMR, IR | |

| -CHCHCHCl | SN2 alkylation | NMR, GC-MS |

Critical Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.